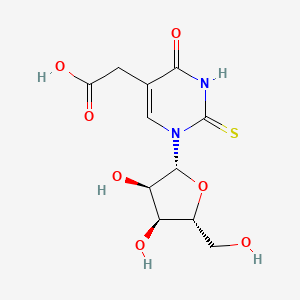

2-Thio-5-carboxymethyluridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(20-5)13-2-4(1-6(15)16)9(19)12-11(13)21/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,21)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGFOEBMIJOVCL-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207171 | |

| Record name | 2-Thio-5-carboxymethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58479-77-9 | |

| Record name | 2-Thio-5-carboxymethyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thio-5-carboxymethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biogenesis and Enzymology of 5 Methoxycarbonylmethyl 2 Thiouridine Mcm5s2u

Role of 5-Carboxymethyluridine (B57136) (cm5U) in the Pathway

A key intermediate in the formation of mcm5s2U is 5-carboxymethyluridine (cm5U). nih.gov The Elongator complex, composed of six proteins (Elp1-Elp6), is responsible for the initial modification of uridine (B1682114) at the wobble position to create cm5U. plos.orgoup.com In the absence of the subsequent modifying enzyme, ALKBH8, tRNAs that would normally contain mcm5s2U accumulate the precursor cm5U. nih.gov

Role of 5-Carboxymethyluridine (cm5U) in the Pathway

Formation of 5-Methoxycarbonylmethyluridine (B127866) (mcm5U) as a Precursor

Following the formation of cm5U, the next step is its methylation to produce 5-methoxycarbonylmethyluridine (mcm5U). This reaction is catalyzed by a methyltransferase, which in mammals is a domain of the ALKBH8 protein and in yeast is the Trm9 protein. nih.govmerckmillipore.com The presence of the mcm5 group is often a prerequisite for the subsequent thiolation step. plos.org Interestingly, in some mammalian tRNAs, mcm5U can be further hydroxylated to form (S)- and (R)-5-methoxycarbonylhydroxymethyluridine (mchm5U). nih.govmerckmillipore.com

Molecular Mechanisms and Functional Roles of Mcm5s2u in Trna

Impact on tRNA Structural Dynamics and Conformation

The presence of mcm5s2U at the wobble position significantly influences the three-dimensional structure of the tRNA anticodon loop. This modification is not merely a passive component but actively shapes the local conformation, which is critical for its function in decoding messenger RNA (mRNA).

Conferring Conformational Rigidity at the Wobble Position (U34)

The 2-thio modification (s2) is a key contributor to the structural properties of mcm5s2U. The sulfur atom at the C2 position of the uridine (B1682114) base, with its larger van der Waals radius compared to oxygen, introduces a steric clash with the 2'-hydroxyl group of the ribose sugar. mdpi.comnih.gov This steric hindrance forces the ribose to adopt a C3'-endo conformation, which is a more rigid structure. asm.orgasm.orgoup.com This conformational rigidity is a hallmark of mcm5s2U and is essential for its function. asm.orgoup.com

Proton NMR studies have confirmed that in derivatives of 5-methyl-2-thiouridine, the C3'-endo form of the ribose ring is significantly more stable than the C2'-endo form due to the combined effects of the 2-thiocarbonyl group and the 5-substituent. nih.gov This stabilization of the C3'-endo pucker contributes to a more defined and less flexible anticodon loop structure. nih.gov

Influence on Ribose Puckering and Anticodon Loop Structure

The mcm5s2U modification enhances the stacking of the anticodon nucleobases (positions 34, 35, and 36), further stabilizing the U-turn motif. researchgate.net While the 5-methoxycarbonylmethyl (mcm5) group has a less dramatic effect on loop remodeling compared to other modifications, the 2-thiolation is a primary driver of the conformational rigidity that stabilizes the anticodon structure. asm.orgnih.gov

Stabilization of Codon-Anticodon Pairing Interactions

The rigid conformation of the anticodon loop, enforced by mcm5s2U, is critical for stabilizing the interaction between the tRNA and the mRNA codon on the ribosome. nih.govtandfonline.com Modifications at the wobble position (34) and the position adjacent to the anticodon (37) are known to stabilize codon-anticodon base pairing. tandfonline.com The conformational pre-structuring of the anticodon loop by mcm5s2U ensures that the anticodon is presented in an optimal orientation for binding to its cognate codon. mdpi.comelifesciences.org This leads to a more stable and accurate pairing, which is fundamental for efficient translation. nih.govmdpi.com

Regulation of mRNA Decoding Efficiency and Fidelity During Translation

The structural consequences of the mcm5s2U modification directly translate into functional roles in regulating the efficiency and fidelity of mRNA decoding. This modified nucleoside acts as a gatekeeper, ensuring that the correct codons are read and that errors in protein synthesis are minimized.

Enhancement of Cognate Codon Recognition and Base Pairing

The primary function of mcm5s2U is to enhance the recognition of cognate codons, particularly those ending in A. nih.govoup.com The 2-thiolation restricts the wobble pairing capabilities of uridine. While an unmodified uridine at the wobble position can pair with A, G, C, or U to varying degrees, the 2-thiouridine (B16713) derivative preferentially base-pairs with adenosine. nih.gov This is because the rigid C3'-endo conformation stabilizes the formation of two hydrogen bonds with adenine, while the interaction with guanine (B1146940) becomes less efficient. nih.gov

Studies in yeast have shown that the absence of the mcm5s2U modification leads to reduced efficiency in reading GAA (Glu), CAA (Gln), and AAA (Lys) codons. nih.govoup.com This indicates that the modification is crucial for the efficient translation of mRNAs containing these codons. nih.govresearchgate.net

| tRNA Species | Cognate Codons | Effect of mcm5s2U Absence |

|---|---|---|

| tRNAGlu | GAA, GAG | Reduced efficiency of GAA reading |

| tRNAGln | CAA, CAG | Reduced efficiency of CAA reading |

| tRNALys | AAA, AAG | Reduced efficiency of AAA reading |

Discrimination Against Near-Cognate Codons and Misreading Prevention

By promoting a specific and stable pairing with A-ending codons, mcm5s2U simultaneously prevents the misreading of near-cognate codons, especially those ending in pyrimidines (U or C). oup.com The conformational rigidity conferred by the 2-thio group makes it sterically unfavorable for the anticodon to pair with codons that would require a different, more flexible conformation. asm.orgoup.com This restriction of wobble pairing is a key mechanism for maintaining translational fidelity. researchgate.netspringernature.com

The absence of the mcm5s2U modification has been shown to decrease the fidelity of translation for tRNAs carrying this modification. mdpi.com This underscores the importance of mcm5s2U in discriminating between correct and incorrect codons, thereby preventing the incorporation of wrong amino acids into the growing polypeptide chain. mdpi.com

| Modification Status | Interaction with Cognate Codon (NN-A) | Interaction with Near-Cognate Codon (NN-G/U/C) | Translational Outcome |

|---|---|---|---|

| With mcm5s2U | Stabilized, efficient pairing | Discriminated against, inefficient pairing | High fidelity and efficiency |

| Without mcm5s2U | Less efficient pairing | Increased mispairing (misreading) | Reduced fidelity and efficiency |

Modulation of Translational Elongation Rates

The mcm5s2U modification at the wobble position is a significant factor in regulating the speed of translational elongation. Its presence is crucial for the efficient decoding of cognate codons, and its absence can lead to a considerable slowdown in protein synthesis. nih.govnih.gov

| Primary Function | Impaired efficiency in reading cognate codons. | A-ending codons. | nih.gov |

Contribution to Ribosomal A-site Stabilization and Protein Synthesis Accuracy

The mcm5s2U modification is instrumental in maintaining the accuracy of protein synthesis through its contribution to the stability of the codon-anticodon interaction at the ribosomal aminoacyl-tRNA binding site (A-site). The chemical properties of the modification, particularly the 2-thio group, are key to this function.

The 2-thio group confers significant conformational rigidity to the nucleoside. oup.com This structural constraint helps to correctly position the anticodon loop for optimal and stable pairing with the mRNA codon in the A-site. nih.govoup.com In vitro experiments using native tRNAs from yeast mutants have shown that both the mcm5 and the s2 components of the modification cooperate to increase the binding affinity of cognate tRNAs to the A-site, which in turn promotes the subsequent step of peptide bond formation. pnas.org

While the primary role of mcm5s2U is often cited as enhancing efficiency, its impact on A-site binding directly contributes to translational fidelity. A stable and correct interaction is less prone to dissociation, ensuring the correct amino acid is incorporated. The absence of mcm5s2U has been linked to increased rates of amino acid misincorporation at the codons that should be decoded by these modified tRNAs. tandfonline.com Furthermore, loss of this modification can lead to errors in maintaining the translational reading frame, specifically an increase in +1 ribosomal frameshifts. tandfonline.com This suggests that by ensuring stable A-site binding, mcm5s2U helps the ribosome to transliterate the genetic code accurately. tandfonline.com

Table 2: Role of mcm5s2U in A-Site Binding and Translational Fidelity

| Aspect | Function of mcm5s2U | Consequence of Deficiency | References |

|---|---|---|---|

| Structural Role | Confers conformational rigidity to the anticodon loop. | Less stable anticodon structure. | oup.com |

| A-Site Binding | Stabilizes binding of cognate tRNA to the ribosome. | Reduced A-site binding and impaired peptide bond formation. | pnas.org |

| Accuracy | Promotes accurate codon-anticodon pairing. | Increased amino acid misincorporation. | tandfonline.com |

| Frame Maintenance | Suppresses +1 ribosomal frameshifting. | Elevated +1 frameshift rates. | tandfonline.com |

Biological Implications and Cellular Consequences of Mcm5s2u Modification Status

Role in Maintaining Cellular Protein Homeostasis (Proteostasis)

The mcm5s2U modification is a critical factor in maintaining protein homeostasis, or proteostasis. Its absence leads to defects in protein folding and an increase in protein aggregation. tandfonline.com Studies in yeast have demonstrated that mutations in enzymes required for the synthesis of mcm5s2U, such as Elp1, Elp3, Kti12, and Trm9, result in significantly increased levels of protein aggregation. tandfonline.com This suggests that the proper modification of tRNA is essential for the correct synthesis and folding of proteins, thereby preventing the accumulation of misfolded and potentially toxic protein aggregates. tandfonline.com

The mechanism behind this involves codon-specific mistranslation. The lack of mcm5s2U can lead to increased rates of amino acid misincorporation at codons that are decoded by the hypomodified tRNAs. tandfonline.com This production of faulty proteins overwhelms the cellular machinery responsible for protein quality control, leading to the formation of aggregates. tandfonline.com Furthermore, proteins involved in the stress response are often overrepresented in these aggregates, indicating a cellular struggle to cope with the proteotoxic stress caused by the tRNA modification defect. tandfonline.com

Interestingly, the loss of the 2-thio (s2U) group and the 5-methoxycarbonylmethyl (mcm5U) group have distinct but compounding effects on proteostasis. While the absence of either modification can lead to protein aggregation, the simultaneous loss of both has even more severe consequences. oup.com This highlights the intricate and cooperative role of the different chemical components of the mcm5s2U modification in ensuring translational fidelity and maintaining a healthy proteome.

| Impact of mcm5s2U Deficiency on Proteostasis | Key Findings | References |

| Protein Aggregation | Deletion of genes involved in mcm5s2U synthesis (e.g., ELP1, ELP3, KTI12, TRM9) leads to a significant increase in protein aggregation. | tandfonline.com |

| Codon-Specific Mistranslation | Increased rates of amino acid misincorporation occur at codons decoded by tRNAs that should contain mcm5s2U. | tandfonline.com |

| Stress Response Protein Aggregation | Proteins involved in the cellular stress response are disproportionately found in aggregates in mcm5s2U-deficient cells. | tandfonline.com |

| Combined Modification Defects | Simultaneous loss of both the mcm5 and s2 modifications results in severe protein aggregation and cellular stress. | oup.com |

Influence on Global Protein Synthesis and Proteome Composition

Research has shown that the loss of mcm5s2U can lead to a general decrease in cellular protein levels. uni-kassel.de In yeast, a double mutant lacking both the mcm5 and s2 modifications exhibited a drastic reduction in total protein. uni-kassel.de This global effect on protein synthesis can be partially rescued by overexpressing the hypomodified tRNALysUUU, suggesting that the malfunction of this specific tRNA is a major contributor to the observed phenotype. uni-kassel.denih.gov

Furthermore, the mcm5s2U modification is implicated in the regulation of the translation of long proteins. scispace.com Studies in various organisms, including Arabidopsis, budding yeast, and humans, have revealed that the loss of this modification leads to a decrease in the expression of long proteins. scispace.com This is thought to be due to the role of mcm5s2U in facilitating the loading of ribosomes onto long mRNAs. scispace.com The dynamic regulation of mcm5s2U levels, therefore, provides a mechanism for controlling the expression of a specific subset of the proteome characterized by protein length. scispace.com

| Effect of mcm5s2U on Protein Synthesis | Specific Observation | References |

| Codon-Specific Translation | Improves the decoding efficiency of A- and G-ending codons for Gln, Lys, and Glu. | diva-portal.orgdiva-portal.org |

| Global Protein Levels | Loss of mcm5s2U can lead to a significant decrease in overall cellular protein levels. | uni-kassel.de |

| Proteome Composition | Alters the proteome by reducing the synthesis of proteins encoded by mRNAs enriched in AAA, CAA, and GAA codons. | oup.com |

| Translation of Long Proteins | Required for the efficient translation of long mRNAs, and its absence leads to decreased expression of long proteins. | scispace.com |

Impact on Cellular Growth, Metabolic Processes, and Organismal Development

The presence of the mcm5s2U modification is crucial for normal cellular growth, metabolic homeostasis, and the proper development of organisms. nih.gov The severe growth defects observed in cells lacking mcm5s2U are a direct consequence of the impaired protein synthesis and disrupted proteostasis. nih.gov In yeast, a double mutant lacking both the mcm5 and s2 modifications is not viable under normal conditions. diva-portal.orgnih.gov This lethality can be rescued by overexpressing the hypomodified tRNAs, particularly tRNALysUUU, which underscores the essential role of this modification in supporting cellular proliferation. diva-portal.orgnih.gov

The absence of mcm5s2U also leads to significant alterations in cellular metabolism. diva-portal.org Yeast strains with mutations in the Elongator complex, which is required for the formation of the mcm5 side chain, exhibit a wide range of metabolic changes. diva-portal.org These metabolic profiles are distinct from wild-type cells and indicate a disruption of metabolic homeostasis. diva-portal.org The accumulation of certain metabolites and the depletion of others suggest that the translational defects caused by the lack of mcm5s2U have far-reaching consequences for cellular biochemistry. diva-portal.org

At the organismal level, the mcm5s2U modification is essential for proper development. nih.govresearchgate.net In multicellular organisms, the intricate processes of differentiation and morphogenesis rely on the precise regulation of gene expression, and any disruption to protein synthesis can have severe consequences. oup.com The requirement of mcm5s2U for the efficient translation of a broad spectrum of proteins, including those critical for developmental pathways, highlights its importance in ensuring the faithful execution of the genetic program during organismal development. researchgate.net

| Consequence of mcm5s2U Deficiency | Observed Phenotype | References |

| Cellular Growth | Severe growth defects and, in some cases, lethality in yeast lacking the full mcm5s2U modification. | diva-portal.orgnih.gov |

| Metabolic Processes | Altered metabolic profiles and disruption of metabolic homeostasis in yeast with mcm5U synthesis defects. | diva-portal.org |

| Organismal Development | Crucial for proper organismal development due to its role in ensuring efficient and accurate protein synthesis. | nih.govresearchgate.net |

Responses to Environmental Stressors and Nutrient Availability

The levels of mcm5s2U modification can be dynamically regulated in response to environmental stressors and changes in nutrient availability. tandfonline.comnih.gov This suggests that the modification plays a role in cellular adaptation to challenging conditions. For instance, under conditions of oxidative stress, the 2-thio group of mcm5s2U is susceptible to damage, which can impair tRNA function and contribute to the cellular stress response. mdpi.com The cell's ability to maintain the integrity of this modification is therefore linked to its capacity to cope with oxidative damage.

Nutrient availability also has a profound impact on the synthesis of mcm5s2U. The biosynthesis of the 2-thio group is dependent on sulfur-containing amino acids. tandfonline.com Consequently, limitations in sulfur availability can lead to a decrease in the levels of thiolated tRNAs. asm.org This provides a direct link between nutrient sensing and the translational machinery, allowing the cell to modulate protein synthesis in response to the availability of essential building blocks.

Furthermore, the absence of mcm5s2U can itself trigger a cellular response that mimics starvation. nih.gov Yeast mutants with defects in mcm5s2U synthesis exhibit gene expression signatures characteristic of nutrient-deprived cells, even when grown in nutrient-rich conditions. nih.gov This indicates that the tRNA modification status is part of a signaling network that informs the cell about its nutritional state, thereby influencing broad transcriptional and metabolic programs. nih.gov

| Factor | Impact on mcm5s2U and Cellular Response | References |

| Environmental Stressors | The 2-thio group is a target of oxidative stress, and its damage can impair tRNA function. The modification is also involved in the response to DNA damage and heat shock. | nih.govmdpi.com |

| Nutrient Availability | Sulfur availability directly impacts the thiolation of U34. Lack of mcm5s2U can trigger a starvation-like response. | tandfonline.comasm.orgnih.gov |

| Cellular Signaling | tRNA modification status acts as a signal for nutrient availability, influencing gene expression and metabolic regulation. | nih.gov |

Association with Cellular Fitness and Viability

In yeast, while the individual loss of either the mcm5 or the s2 modification is tolerated, the simultaneous absence of both is lethal in some genetic backgrounds, demonstrating the critical and synergistic function of the complete mcm5s2U modification. uni-kassel.dediva-portal.orgnih.gov Even in cases where the loss of the modification is not lethal, it leads to severe growth defects and increased sensitivity to various stresses, such as high temperatures. oup.comuni-kassel.de

The overexpression of specific tRNAs, particularly tRNALysUUU, can partially rescue the fitness defects associated with the loss of mcm5s2U. uni-kassel.denih.gov This indicates that the primary cause of the reduced fitness is the impaired function of these essential tRNAs in translation. The fact that a single modified nucleoside can have such a profound impact on cellular viability highlights the exquisite fine-tuning of the translational apparatus and its central importance to life.

| Aspect of Cellular Fitness | Impact of mcm5s2U Deficiency | References |

| Viability | The complete loss of mcm5s2U can be lethal in yeast. | diva-portal.orgnih.gov |

| Growth Fitness | Leads to severe growth defects and temperature sensitivity. | oup.comuni-kassel.de |

| Rescue of Fitness Defects | Overexpression of hypomodified tRNALysUUU can partially restore growth and viability. | uni-kassel.denih.gov |

| Overall Health | The presence of mcm5s2U is a key determinant of cellular health and the ability to cope with challenges. | nih.gov |

Dysregulation of Mcm5s2u Modification and Associated Phenotypes

Consequences of Hypomodification or Absence of mcmc⁵s²U

Defects in mRNA Translation and Protein Synthesis

Hypomodification of mcmc⁵s²U directly impairs the efficiency and fidelity of mRNA translation. ijbs.com This is because the mcmc⁵s²U modification at the wobble position (position 34) of the tRNA anticodon is critical for the accurate recognition of specific codons on the messenger RNA (mRNA) strand. ijbs.comresearchgate.net Specifically, it ensures the correct pairing with codons ending in A, such as those for glutamic acid (GAA), glutamine (CAA), and lysine (B10760008) (AAA). oup.com

When tRNAs lack this modification, they cannot efficiently decode their corresponding codons, leading to several issues:

Reduced Translation Efficiency: The rate of protein synthesis is significantly decreased. core.ac.uknih.gov This is particularly evident for proteins that are rich in codons requiring mcmc⁵s²U-modified tRNAs for efficient translation. core.ac.uk

Translational Frameshifting: In some cases, the lack of proper modification can lead to errors in maintaining the correct reading frame during translation. nih.gov

Studies in yeast have demonstrated that the absence of the mcmc⁵s²U modification leads to reduced levels of specific proteins and can cause growth defects. nih.gov Overexpression of the hypomodified tRNA can often rescue these translational defects, highlighting the direct role of the modification in this process. core.ac.uk

Inducement of Stress Responses and Proteome Imbalance

The translational defects caused by mcmc⁵s²U hypomodification trigger cellular stress responses. The accumulation of unfolded or misfolded proteins due to inefficient translation activates pathways designed to mitigate proteotoxic stress. oup.comscispace.com

Key consequences include:

Global Protein Aggregation: A widespread increase in protein aggregation is a common feature of cells with deficient mcmc⁵s²U modification. oup.com Interestingly, the aggregated proteins are not necessarily enriched in codons that are directly affected by the tRNA modification, suggesting that the general slowdown of translation and ribosome stalling can lead to folding problems for a wide range of proteins. oup.com

Activation of Stress Response Pathways: The cell activates various stress response pathways to cope with the proteome imbalance. nih.gov This includes the heat shock response, which involves the synthesis of chaperone proteins that help to refold or degrade misfolded proteins. scispace.com However, the chronic nature of the protein misfolding in modification-deficient mutants can overwhelm these quality control systems. core.ac.uk

Reduced Ability to Respond to External Stress: Cells with hypomodified tRNAs often exhibit increased sensitivity to various stressors, such as DNA damaging agents. mit.edu This is because the translation of key proteins involved in stress response and DNA repair is compromised. mit.edumdpi.com

Effects on Codon Bias Utilization and Ribosome Stalling

The mcmc⁵s²U modification plays a significant role in how the cell utilizes synonymous codons (different codons that specify the same amino acid). The presence of this modification enhances the decoding of A-ending codons. oup.com

The lack of mcmc⁵s²U leads to:

Ribosome Stalling: Ribosomes pause or stall when they encounter codons that require the modified tRNA for efficient decoding. core.ac.uknih.gov This stalling can occur at specific codon pairs, further exacerbating the translation defect. biorxiv.orgbiorxiv.org

Ribosome Collisions: Severe or persistent ribosome stalling can lead to collisions between ribosomes on the same mRNA molecule. biorxiv.orgbiorxiv.org These collisions are a signal for the cell to initiate quality control pathways that degrade both the problematic mRNA and the nascent polypeptide chain. biorxiv.org

Altered Codon Optimality: The "optimality" of a codon, which reflects how quickly it is translated, is altered in the absence of mcmc⁵s²U. Codons that are normally translated efficiently become suboptimal, leading to a general slowdown in the production of proteins that are rich in these codons. mdpi.com

Recent research has revealed a complex interplay between tRNA modifications at different positions within the ribosome, suggesting that the effect of mcmc⁵s²U hypomodification can be influenced by the modification status of other tRNAs. biorxiv.orgbiorxiv.org

Link to Neurobiological Contexts and Neurological Disorders

The integrity of the mcmc⁵s²U modification is particularly critical for the proper functioning of the nervous system. Deficiencies in this modification have been linked to a range of neurological disorders. nih.govfrontiersin.org The human brain is highly sensitive to defects in tRNA modifications, and mutations in the genes responsible for these modifications can lead to severe neurological phenotypes. frontiersin.org

One prominent example is Familial Dysautonomia (FD) , a rare genetic neurodegenerative disease. frontiersin.org Patients with FD have mutations in the IKBKAP gene, which leads to reduced levels of the Elongator complex. frontiersin.org This complex is essential for the formation of the mcm⁵ side chain of mcmc⁵s²U. researchgate.net Consequently, individuals with FD exhibit reduced levels of mcmc⁵s²U in their tRNAs, which is believed to contribute to the disease's pathology through inefficient translation. nih.govfrontiersin.org

Studies in model organisms further underscore the importance of mcmc⁵s²U in neurodevelopment. In worms and mice, mutations that reduce the levels of this modification lead to a spectrum of neurological and developmental defects. core.ac.uknih.gov For instance, conditional knockout of the Elp3 gene (a key component of the Elongator complex) in the forebrains of mice resulted in ribosome stalling and the activation of the unfolded protein response, a cellular stress response. core.ac.uk

Implications in Other Pathological Conditions and Cellular Adaptations

Cancer: Abnormal tRNA modifications can contribute to the development and progression of cancer. ijbs.com While the specific role of mcmc⁵s²U in different cancers is an area of ongoing research, the general importance of tRNA modifications in regulating the translation of oncogenes and tumor suppressor genes is well-established. ijbs.com

Mitochondrial Diseases: Deficiencies in mitochondrial tRNA modifications are linked to various mitochondrial disorders. mdpi.com

Cellular Stress Adaptation: The levels of tRNA modifications can change in response to various cellular stresses, such as oxidative stress. mit.edumdpi.com This dynamic regulation of tRNA modifications allows cells to selectively translate mRNAs encoding stress-response proteins, thereby facilitating adaptation and survival. mit.edu For example, under oxidative stress, the 2-thio group of mcmc⁵s²U can be lost, potentially altering the translational program of the cell. nih.govmdpi.com

The ability of the cell to modulate tRNA modification levels in response to environmental cues highlights a sophisticated layer of gene expression regulation that is critical for maintaining cellular fitness.

Advanced Methodologies for Characterizing 2 Thio 5 Carboxymethyluridine

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, has become an indispensable tool for the analysis of RNA modifications. researchgate.net It offers high sensitivity and specificity for both qualitative and quantitative assessments of nucleosides within complex biological mixtures. researchgate.netnih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful and widely used method for the sensitive and selective quantification of modified nucleosides, including thiolated derivatives. researchgate.net This technique combines the superior separation capabilities of UHPLC, which uses columns with smaller particle sizes to achieve higher resolution and faster analysis times, with the specificity of tandem mass spectrometry. nih.govmdpi.com

The process involves hydrolyzing total RNA into individual nucleosides, which are then separated on a chromatography column before being introduced into the mass spectrometer. creative-proteomics.com The mass spectrometer operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the mass of the protonated nucleoside) is selected and fragmented, and a resulting characteristic product ion (typically the corresponding nucleobase) is detected. researchgate.netmdpi.com This highly specific mass transition allows for accurate quantification even in complex biological samples. nih.gov For instance, general protocols for analyzing modified nucleosides involve separating the hydrolyzed components on various columns, such as HILIC or reversed-phase, and using a triple quadrupole mass spectrometer to detect specific precursor-to-product ion transitions. nih.gov However, careful method development is crucial to avoid potential misidentification due to isomers, mass-analogs, or isotopic crosstalk, which can occur with the more than 160 known modified nucleosides. nih.gov

Table 1: Key Parameters in UHPLC-MS/MS Analysis of Modified Nucleosides

| Parameter | Description | Relevance to 2-Thio-5-carboxymethyluridine Analysis |

|---|---|---|

| Chromatography Column | The stationary phase used to separate the nucleosides. Common types include C18 reversed-phase and HILIC. nih.govmdpi.com | Selection affects the retention time and separation from other isomeric or similar-mass nucleosides. |

| Mobile Phase | The solvent system that carries the sample through the column. Often a gradient of aqueous and organic solvents (e.g., water and methanol/acetonitrile) with additives like formic acid. researchgate.net | Optimizing the gradient ensures sharp peaks and good separation. |

| Ionization Mode | The method used to generate ions from the sample molecules. Positive-ion electrospray ionization (ESI+) is common for nucleosides. researchgate.net | ESI+ efficiently protonates the nucleoside to generate the [M+H]+ precursor ion for MS analysis. |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact, ionized molecule selected for fragmentation. | For cm5s2U, this would correspond to the mass of the protonated molecule. |

| Product Ion (m/z) | The mass-to-charge ratio of a specific fragment generated from the precursor ion after collision-induced dissociation (CID). This is often the nucleobase fragment. uab.edu | Provides specificity for quantification, distinguishing it from other molecules with the same precursor mass. |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized to maximize the signal of the desired product ion. |

This table provides a generalized overview of UHPLC-MS/MS parameters. Specific values are determined during method development.

Quantitative analysis aims to determine the abundance of specific RNA modifications. The workflow begins with the extraction of total RNA from a sample, followed by enzymatic digestion to break the RNA down into its constituent nucleosides. creative-proteomics.com This is typically achieved using a combination of nucleases and phosphatases, such as nuclease P1 and alkaline phosphatase, to ensure complete hydrolysis. nih.gov

The resulting mixture of nucleosides is then analyzed by LC-MS/MS. By comparing the peak area of a specific modified nucleoside (like cm5s2U) to that of a known quantity of a stable isotope-labeled internal standard, or by using a calibration curve generated from a pure standard, the absolute or relative amount of the modification can be determined. nih.govcreative-proteomics.com This quantitative data is crucial for studying how the levels of RNA modifications change in response to different cellular conditions or in disease states. nih.gov For example, services exist that can simultaneously profile over 50 different nucleoside modifications from a single RNA sample, providing a comprehensive view of the "epitranscriptome". arraystar.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Enzymatic Assays for Monitoring Modification Status

Enzymatic assays offer functional approaches to probe the presence and status of specific RNA modifications. These methods leverage enzymes that recognize and act upon particular modified nucleosides.

The γ-toxin endonuclease from the yeast Kluyveromyces lactis provides a specific tool for monitoring the status of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), a closely related modification to cm5s2U. nih.govnih.gov This toxin specifically cleaves tRNAs that contain the mcm5s2U modification at the wobble position (position 34) of the anticodon loop. nih.govresearchgate.net The cleavage occurs immediately 3' to the modified nucleoside. nih.gov

This specificity can be exploited in an assay to determine the presence or absence of the modification. nih.govresearchgate.net Total RNA is isolated from cells and incubated with purified γ-toxin. If the target tRNAs (e.g., tRNA-Glu-UUC, Gln-UUG, and Lys-UUU) contain the mcm5s2U modification, they will be cleaved by the toxin. nih.gov The resulting cleavage products can then be detected using standard molecular biology techniques like Northern blotting or quantified via quantitative PCR (qPCR). nih.govpreprints.org The absence of cleavage indicates a lack of the mcm5s2U modification. nih.gov This assay has been used to monitor modification status across diverse eukaryotic species and to validate the activity of enzymes involved in the modification pathway. nih.gov

Table 2: Workflow for the γ-Toxin Endonuclease Assay

| Step | Description | Purpose |

|---|---|---|

| 1. RNA Isolation | Total RNA is extracted from the cells or tissue of interest. | To obtain the tRNA substrates for the assay. |

| 2. Toxin Incubation | The isolated RNA is incubated with purified γ-toxin endonuclease. | To induce specific cleavage of tRNAs containing the target modification (mcm5s2U). nih.gov |

| 3. Product Detection | The reaction products are analyzed to detect tRNA cleavage. | To determine the modification status. This can be done via Northern blot to visualize the full-length and cleaved tRNA fragments or by qRT-PCR to quantify the amount of remaining full-length tRNA. nih.govpreprints.org |

| 4. Data Analysis | The amount of cleavage is quantified relative to controls. | To assess the level of modification in the original sample. |

This table outlines the general steps of the γ-toxin assay for monitoring mcm5s2U status.

To understand the biochemical steps leading to the formation of 2-thiouridine (B16713), researchers can reconstitute the modification pathway in vitro. oup.com This powerful technique involves purifying the individual enzymes responsible for the synthesis and combining them in a test tube with the necessary substrates (such as a tRNA transcript, ATP, and a sulfur donor). oup.comdiva-portal.org

For the 2-thiolation of uridine (B1682114) in yeast, the pathway involves a ubiquitin-like system. oup.com Key proteins identified include Urm1p (a ubiquitin-related modifier), Uba4p (an E1-like activating enzyme), and the Ncs2p/Ncs6p complex. oup.com In a reconstituted system, Uba4p activates Urm1p, which then provides the sulfur for the Ncs2p/Ncs6p complex to modify the target uridine on the tRNA. oup.com Successfully reconstituting the 2-thiouridine formation in vitro confirms the function of these enzymes and allows for detailed mechanistic studies of each step in the pathway. oup.com

Utilization of γ-Toxin Endonuclease for Specific Cleavage

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure and conformational dynamics of nucleosides in solution. nih.govcdnsciencepub.com 1H NMR studies on 2-thiopyrimidine derivatives, including 5-methoxycarbonylmethyl-2-thiouridine, have revealed key structural features. nih.govnih.gov

These studies analyze proton NMR spin-coupling constants and Nuclear Overhauser Effects (NOEs) to determine the preferred conformation of the ribose sugar ring and the orientation of the base relative to the sugar (the glycosidic torsion angle). nih.govnih.gov For 2-thiouridine derivatives, a strong preference for the C3'-endo (North) sugar pucker conformation has been observed. oup.comkuleuven.be This, along with a predominant anti conformation around the glycosidic bond, imparts significant conformational rigidity to the molecule. nih.govnih.gov This inherent rigidity is believed to be a crucial factor for the functional role of these modified nucleosides in tRNA, ensuring the stability and accuracy of codon-anticodon pairing during protein synthesis. oup.comnih.gov

This table summarizes key findings from NMR studies on 2-thiouridine and its derivatives.

Evolutionary Perspectives and Conservation of Mcm5s2u

Universality of 2-Thiolation at the Wobble Uridine (B1682114) Across Domains of Life

The post-transcriptional modification of tRNA at the wobble position is a universal process observed in all domains of life. nih.govdiva-portal.orgnih.gov Specifically, the 2-thiolation of uridine at this position, leading to the formation of 2-thiouridine (B16713) derivatives like 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), is a highly conserved phenomenon in eukaryotes. researchgate.net This modification is found in tRNAs specific for glutamine, lysine (B10760008), and glutamic acid in virtually all organisms and organelles, with the exception of Mycoplasma. uni-muenchen.de The presence of mcm5s2U is crucial for accurate mRNA decoding and proper protein translation. nih.govdiva-portal.orgnih.gov

The universal nature of this modification underscores its fundamental importance in the translational machinery. In eukaryotes, the mcm5s2U modification at the wobble position of certain tRNAs is critical for cellular growth, metabolism, and organismal development. diva-portal.org The γ-toxin endonuclease from the yeast Kluyveromyces lactis has been utilized as a tool to probe the status of mcm5s2U in a wide range of eukaryotic organisms, from protozoans to mammalian cells, further confirming the evolutionary conservation of this modification across eukaryotic species. nih.govdiva-portal.orgnih.gov

The evolutionary conservation of mcm5s2U is also evident from the presence of orthologous genes encoding the enzymes responsible for its biosynthesis across a vast array of eukaryotic species. nih.govmdpi.comfrontiersin.org This suggests that the machinery for 2-thiolation at the wobble uridine was established early in eukaryotic evolution and has been maintained due to its essential role in translation.

Conservation and Divergence of Enzymatic Pathways Across Eukaryotic Species

The enzymatic pathway for the synthesis of mcm5s2U is complex, involving multiple protein complexes that are themselves highly conserved across eukaryotes. The primary players in this pathway are the Elongator complex, the Trm9-Trm112 complex, and the Urm1 pathway.

The Elongator complex , composed of six subunits (Elp1-Elp6), is responsible for the initial step of adding a carboxymethyl group (cm5) to the uridine at position 34. nih.govoup.com This complex is highly conserved in eukaryotes, with orthologs of its subunits found in yeast, plants, humans, and other multicellular organisms. diva-portal.orgnih.govmdpi.comfrontiersin.orgnih.gov

Following the action of the Elongator complex, the Trm9-Trm112 complex carries out the methylation of the carboxymethyl group to form the methoxycarbonylmethyl (mcm5) side chain. nih.govoup.comfrontiersin.org The Trm9-Trm112 complex is also highly conserved in eukaryotes. oup.com For instance, human cells possess orthologs of the yeast Trm9 and Trm112 proteins. oup.com

The final step of 2-thiolation is mediated by the Urm1 pathway , which involves the ubiquitin-related modifier 1 (Urm1) protein. uni-muenchen.demdpi.compnas.org This pathway, which utilizes a sulfur relay system, is responsible for the addition of the sulfur atom to the C2 position of the uridine. mdpi.com The components of the Urm1 pathway, including Urm1 and its activating enzyme Uba4, are conserved from yeast to humans, highlighting the ancient origins and critical function of this system. uni-muenchen.demdpi.compnas.org

While the core components of these pathways are conserved, some divergence has been observed across different eukaryotic lineages. For example, in insects, worms, and humans, the Trm9 ortholog, known as ABH8, is a bifunctional enzyme that also possesses an AlkB-like domain responsible for the hydroxylation of mcm5U. oup.com This suggests an evolutionary diversification of the Trm9 function in some metazoans.

The table below summarizes the conservation of key enzymes involved in the mcm5s2U biosynthetic pathway across representative eukaryotic species.

| Enzyme/Complex | Gene(s) | Saccharomyces cerevisiae (Yeast) | Caenorhabditis elegans (Worm) | Drosophila melanogaster (Fly) | Homo sapiens (Human) | Arabidopsis thaliana (Plant) |

| Elongator Complex | Elp1-Elp6 | Present | Present | Present | Present | Present |

| Trm9/Trm112 Complex | Trm9, Trm112 | Present | Present | Present | Present | Present |

| Urm1 Pathway | Urm1, Uba4, Ncs2, Ncs6 | Present | Present | Present | Present | Present |

This table is a simplified representation based on available research and may not be exhaustive. The presence of a gene indicates the identification of an ortholog in the respective genome.

The study of the mcm5s2U modification in Dictyostelium discoideum, a member of the Amoebozoa supergroup, has provided further insights into the evolutionary plasticity of the pathway. nih.gov While the core three-step modification pathway is conserved, the analysis of gene deletion strains revealed the accumulation of additional, off-pathway modifications, suggesting a degree of flexibility in the sequence of enzymatic reactions in this organism. nih.gov

Future Directions in 2 Thio 5 Carboxymethyluridine Research

Elucidation of Regulatory Networks Governing mcm5s2U Levels In Vivo

The biosynthesis of mcm5s2U is a complex, multi-step process involving numerous enzymes, suggesting multiple points of regulation. Future research will need to focus on how the cell coordinates the expression and activity of these enzymes in response to various signals.

The initial step, the formation of the 5-carboxymethyluridine (B57136) (cm5U) side chain, is catalyzed by the highly conserved, six-subunit Elongator complex (Elp1-Elp6). plos.orgdiva-portal.orgtandfonline.com The activity of this complex is itself regulated by other proteins, including the Kti (Killer toxin-insensitive) proteins, the Sit4 phosphatase, and its associated proteins Sap185 and Sap190. plos.orgtandfonline.com The final steps involve the addition of a methyl group by a methyltransferase complex (Trm9/Trm112 in yeast, ALKBH8/TRM112 in mammals) and a 2-thiolation step catalyzed by a separate complex (Ncs2/Ncs6 or Ctu1/Ctu2). plos.orgbinasss.sa.crnih.gov

A key area of future investigation lies in understanding how major cellular signaling pathways integrate with this biosynthetic machinery. For instance, the Target of Rapamycin (TOR) pathway, a central regulator of cell growth and metabolism, has been shown to control Elongator function. scispace.comresearchgate.net Specifically, TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2) appear to have opposing effects on the levels of Elongator-dependent modifications. researchgate.net Elucidating the upstream kinases, phosphatases, and signaling molecules that respond to nutrient availability and stress to modulate the activity of the Elongator, Trm9/ALKBH8, and Ncs2/Ncs6 complexes is a critical next step. For example, sulfur starvation has been shown to reduce the levels of the thiolation enzyme Uba4, leading to decreased mcm5s2U levels and triggering an adaptive response. scispace.com A comprehensive mapping of these regulatory inputs will be essential for a complete understanding of how mcm5s2U levels are maintained in vivo.

| Enzymatic Complex | Function in mcm5s2U Biosynthesis | Key Subunits (Yeast/Human) | Known Regulators |

| Elongator Complex | Catalyzes the formation of the cm5U intermediate. plos.orgdiva-portal.org | Elp1-Elp6 | Kti proteins, Sit4, Sap185/190, TORC1/TORC2 pathways. plos.orgtandfonline.comresearchgate.net |

| Methyltransferase Complex | Adds the final methyl group to form mcm5U. plos.org | Trm9/Trm112, ALKBH8/TRM112 | --- |

| Thiolation Complex | Adds the sulfur group at the 2-position. binasss.sa.crnih.gov | Ncs2/Ncs6, Ctu1/Ctu2 | Nutrient availability (e.g., sulfur). scispace.com |

Investigation of Context-Dependent Roles in Specific Cell Types and Tissues

The functional consequences of mcm5s2U dysregulation are not uniform across all cell types, highlighting a crucial need to investigate its context-dependent roles. This modification appears to be particularly vital in highly proliferative cells and in the nervous system.

In oncology, elevated levels of mcm5s2U and its biosynthetic enzymes are linked to more aggressive cancers and poor prognoses. nccr-rna-and-disease.ch In breast cancer, the Elongator complex promotes the translation of the DEK proto-oncogene and the pro-invasive transcription factor LEF1, thereby supporting invasion and metastasis. manchester.ac.ukrupress.org In melanoma cells resistant to MAPK inhibitors, the Elongator complex is essential for translating HIF1α mRNA, which promotes the metabolic shift towards glycolysis. binasss.sa.cr Similarly, in colon cancer, the Elongator subunit ELP3 enhances the translation of SOX9, a key downstream target in Wnt signaling. manchester.ac.uk These findings suggest that cancer cells hijack the mcm5s2U-dependent translation of specific oncogenic mRNAs to fuel their growth and survival.

The nervous system is exquisitely sensitive to perturbations in mcm5s2U levels. Mutations in Elongator subunit genes are the cause of several neurodevelopmental and neurodegenerative disorders, including Familial Dysautonomia, intellectual disability, and Amyotrophic Lateral Sclerosis (ALS). nih.govresearchgate.netsemanticscholar.orgcore.ac.uk In mouse models, loss of the mcm5 moiety induces ribosomal pausing and triggers the unfolded protein response (UPR) in neuronal progenitor cells, leading to microcephaly. nih.gov In ALS patients, reduced expression of ELP3 in the motor cortex correlates with lower mcm5s2U levels and an increase in insoluble, aggregation-prone proteins like SOD1 and TDP43. semanticscholar.org Future studies must dissect which specific transcripts are translationally compromised in different neuronal subtypes and how this leads to the distinct pathologies observed.

| Context | Role of mcm5s2U / Associated Enzymes | Key mRNA Targets | Reference |

| Breast Cancer | Promotes invasion and metastasis. | DEK, LEF1 | manchester.ac.ukrupress.org |

| Melanoma | Confers resistance to MAPK inhibitors by promoting glycolysis. | HIF1α | binasss.sa.cr |

| Colon Cancer | Promotes tumorigenesis via Wnt signaling. | SOX9 | manchester.ac.uk |

| Neurodevelopment | Essential for proper brain development. | Multiple, leading to proteostasis. | nih.govcore.ac.uknih.gov |

| Neurodegeneration (ALS) | Protects against protein aggregation. | SOD1, TDP43, FUS | semanticscholar.org |

Development of Novel Methodologies for Comprehensive In Vivo Mapping

A significant hurdle in understanding the dynamic regulation of mcm5s2U is the technical challenge of detecting and quantifying it accurately within complex biological samples. Current methods have limitations, and the development of novel, high-throughput methodologies is a key future direction.

Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the unequivocal identification and characterization of RNA modifications. nih.govbiorxiv.orgnih.gov It allows for the direct measurement of modification mass and can be used to sequence tRNA fragments to pinpoint modification sites. acs.org Recent advances in intact mass analysis of full-length tRNA molecules are streamlining this process. biorxiv.orgacs.org However, MS-based methods often require substantial amounts of purified RNA and specialized equipment, making them less suitable for high-throughput screening. nih.gov

To overcome these limitations, several other techniques are being developed and refined.

Gamma-toxin Endonuclease Assay: This method utilizes a yeast toxin that specifically cleaves tRNA at the mcm5s2U site. binasss.sa.crnih.gov The resulting cleavage can be detected by Northern blotting or quantitative PCR, providing a rapid and sensitive way to assess the presence or absence of the modification and to validate the activity of its biosynthetic enzymes. nih.govresearchgate.net

tRNA Sequencing (tRNA-seq): High-throughput sequencing approaches can infer the presence of modifications by detecting signatures left during reverse transcription, such as misincorporations or pauses. nih.gov This allows for a broader, transcriptome-wide view of modification landscapes.

Nanopore Direct RNA Sequencing: This emerging technology holds great promise for the direct detection of RNA modifications on single, full-length tRNA molecules as they pass through a nanopore. oup.com The electrical signal is altered by the presence of a modified base, potentially allowing for the direct identification and quantification of mcm5s2U without the need for enzymatic digestion or reverse transcription. Combining these orthogonal technologies—genetics, mass spectrometry, and direct sequencing—will be crucial for creating comprehensive, high-resolution maps of the tRNA modification landscape across different conditions and organisms. oup.com

Deeper Exploration of Mechanistic Links Between mcm5s2U Dysregulation and Cellular Phenotypes

The absence of mcm5s2U has been linked to a variety of cellular phenotypes, including slowed growth, stress sensitivity, and protein aggregation. A central goal for future research is to forge a more direct, mechanistic link between the loss of this single chemical group on tRNA and these large-scale cellular consequences.

The primary function of mcm5s2U is to ensure the efficient and accurate decoding of specific codons, namely the A- and G-ending codons for lysine (B10760008) (AAA), glutamine (CAA), and glutamic acid (GAA). mit.eduoup.com Loss of the modification leads to ribosome stalling at these specific codons, which slows down the rate of translation elongation. plos.org This codon-specific slowdown is a critical mechanistic node. It explains why the translation of certain proteins is more affected than others—those whose mRNAs are enriched in these sensitive codons. manchester.ac.ukresearchgate.netmit.edu

This ribosome pausing can trigger several downstream stress pathways.

Protein Misfolding and Aggregation: Slower translation can disrupt co-translational protein folding, leading to the accumulation of misfolded and aggregated proteins. nih.govtandfonline.com This is a key pathological feature in neurodegenerative diseases associated with mcm5s2U deficiency. semanticscholar.org

Unfolded Protein Response (UPR): Protein aggregation, particularly within the endoplasmic reticulum (ER), is a potent trigger for the UPR. nih.govbiomolther.org The UPR aims to restore protein homeostasis but can induce cell death if the stress is prolonged. biomolther.orgmdpi.com Interestingly, the relationship is complex, as some yeast mutants lacking mcm5s2U show a reduced, rather than increased, UPR activation, suggesting that the primary protein homeostasis defects may occur in the cytoplasm. nih.gov

General Amino Acid Control (GAAC): Ribosome stalling can also activate the GCN4-dependent general amino acid control pathway, a major stress response that reprograms transcription. scispace.combiorxiv.org

Future work must move beyond these general responses and identify the specific, key protein targets whose reduced expression or misfolding is responsible for the observed phenotypes. For example, in the DNA damage response, Trm9-dependent modifications are required for the optimal translation of Rnr1, a subunit of ribonucleotide reductase. mit.edu Similarly, in breast cancer, the efficient translation of the DEK oncogene is dependent on mcm5s2U. manchester.ac.ukrupress.org Identifying these critical downstream effectors in different cellular contexts will be paramount.

Identification of Additional Biological Processes Influenced by mcm5s2U Status

While the role of mcm5s2U in translation is well-established, its influence likely extends to a broader range of biological processes. The selective translation of specific sets of genes means that this tRNA modification can act as a systemic regulator, tuning cellular physiology in response to developmental or environmental cues.

Emerging evidence points to several exciting new areas for investigation:

Cell Cycle Progression: The levels of tRNA modifications, including mcm5U, have been shown to oscillate during the cell cycle. mit.edu In response to DNA damage, mcm5U levels specifically increase during S-phase, which is linked to the enhanced translation of proteins required for DNA synthesis, such as ribonucleotide reductase. mit.edu This suggests a role for mcm5s2U and its precursors in coordinating translation with cell cycle checkpoints and DNA repair.

Metabolic Homeostasis: Loss of the Elongator complex, and thus mcm5s2U, leads to widespread alterations in the cellular metabolic profile. diva-portal.orgdiva-portal.org This is likely a consequence of the inefficient translation of key metabolic enzymes. Furthermore, the biosynthesis of mcm5s2U is itself tied to metabolism, requiring precursors like acetyl-CoA and sulfur from cysteine, positioning it as a potential sensor that links metabolic state to translational capacity. tandfonline.comscispace.com

Immunity and Host Defense: Recent studies have uncovered a role for the Elongator complex in plant immunity. mdpi.comresearchgate.net More broadly, analysis of proteins whose translation is dependent on mcm5s2U reveals an enrichment for those involved in immunity and DNA repair, suggesting this modification pathway is a conserved regulator of these fundamental defense processes. biorxiv.org

Regulation of Long Proteins: A fascinating recent discovery is that the mcm5s2U modification is required for the efficient translation of long mRNAs in organisms from yeast to humans. biorxiv.org The underlying mechanism appears to involve facilitating ribosome loading onto these lengthy transcripts. biorxiv.org Given that long proteins are enriched in crucial biological processes, this finding dramatically expands the potential regulatory scope of mcm5s2U.

Future exploration into these and other areas will undoubtedly reveal that the mcm5s2U modification is not merely a static feature of tRNA but a dynamic regulatory hub that integrates diverse cellular signals to fine-tune gene expression and maintain cellular health.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-thio-5-carboxymethyluridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfur substitution at the 2-position of uridine, followed by carboxymethylation at the 5-position. Vorbrüggen and Strehlke (1969) used a two-step process starting from yeast tRNA-derived precursors, achieving yields of ~40% via thiouracil substitution under acidic conditions . Baczynskyj et al. (1969) optimized this by employing methyl ester protection of the carboxyl group, reducing side reactions . Key variables include pH (optimal range: 6.5–7.5), temperature (60–80°C), and sulfur source (e.g., H2S or thiourea). Characterization via UV spectroscopy (λmax ~330 nm in acidic conditions) and high-resolution mass spectrometry is critical for confirming structural integrity .

Q. How can researchers confirm the structural assignment of this compound in synthetic or natural samples?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- UV-Vis Spectroscopy : The thiolated uridine exhibits a redshifted absorbance (λmax ~330 nm) compared to unmodified uridine (λmax ~260 nm) due to the thio-keto tautomer .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 345.05 for [M+H]<sup>+</sup>) and fragmentation patterns distinguish it from isomers like 2-thio-6-carboxymethyluridine .

- NMR : <sup>1</sup>H-NMR signals at δ 3.7–3.9 ppm (carboxymethyl protons) and δ 5.8–6.0 ppm (ribose anomeric proton) are diagnostic .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported DNA-binding affinities of this compound-modified oligonucleotides?

- Methodological Answer : Discrepancies often arise from differences in oligonucleotide sequence context or buffer conditions. Nawrot and Sochacka (2009) recommend:

- Systematic Variation : Test binding in buffers with controlled ionic strength (e.g., 50–200 mM NaCl) and pH (6.0–8.0) to isolate electrostatic effects .

- Competitive Assays : Use fluorescence anisotropy with labeled DNA duplexes to compare binding constants (Kd) under identical conditions .

- Computational Modeling : MD simulations (e.g., AMBER force fields) can predict steric clashes or hydrogen-bonding alterations caused by the carboxymethyl group .

Q. How does the carboxymethyl substituent at C5 affect the stability and tautomerism of 2-thiouridine in RNA?

- Methodological Answer : The carboxymethyl group introduces steric bulk and hydrogen-bonding capacity, stabilizing the enol tautomer. Experimental approaches include:

- Thermodynamic Stability : Measure melting temperatures (Tm) of modified vs. unmodified RNA duplexes. Malkiewicz and Nawrot (1987) reported a 3–5°C increase in Tm due to enhanced base stacking .

- Tautomer Analysis : Use <sup>13</sup>C-NMR to track keto-enol equilibrium shifts. The carboxymethyl group’s electron-withdrawing effect favors the enol form, detectable via δ 170–175 ppm (carbonyl region) .

Q. What role does this compound play in tRNA function, and how can its biological impact be studied?

- Methodological Answer : This modification occurs in the anticodon loop of specific tRNAs, influencing codon-anticodon interactions. Methods to study its role:

- tRNA Reconstitution : Replace natural this compound with unmodified uridine via enzymatic ligation, then assess translational fidelity in vitro .

- Ribosome Profiling : Use deep sequencing to compare ribosome stalling rates in cells expressing modified vs. unmodified tRNAs .

Data Analysis and Experimental Design

Q. How should researchers design controls to isolate the effects of this compound in RNA stability assays?

- Methodological Answer : Include three controls:

Unmodified RNA : Baseline stability.

2-Thiouridine-only RNA : Differentiate thiolation effects from carboxymethylation.

5-Carboxymethyluridine (no thiolation) : Isolate steric/electronic contributions of the C5 substituent.

- Use PAGE or HPLC to quantify degradation products under hydrolytic conditions (e.g., 90°C, pH 7.4) .

Q. What statistical methods are appropriate for analyzing variability in synthetic yields of this compound?

- Methodological Answer : Apply ANOVA to compare yields across reaction conditions (e.g., pH, temperature). For small datasets (<10 replicates), use non-parametric tests like Kruskal-Wallis. Report confidence intervals (95% CI) to quantify uncertainty .

Conflict Resolution in Literature

Q. How can conflicting reports on the enzymatic incorporation efficiency of this compound be addressed?

- Methodological Answer : Discrepancies often stem from polymerase specificity. Recommendations:

- Polymerase Screening : Test T7, Taq, and reverse transcriptases, as efficiency varies by enzyme (e.g., T7 RNA polymerase shows 70–80% incorporation vs. Taq’s <50%) .

- Modified Nucleotide Concentration : Optimize (typically 1–2 mM) to balance incorporation and mispairing rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.